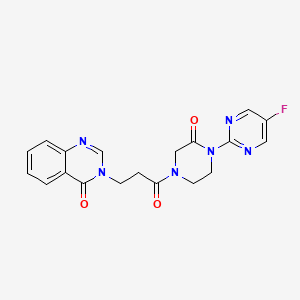

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O3/c20-13-9-21-19(22-10-13)26-8-7-24(11-17(26)28)16(27)5-6-25-12-23-15-4-2-1-3-14(15)18(25)29/h1-4,9-10,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVHRZIRRKPCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinazolinone core, which can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

The piperazine ring is then introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate. The fluoropyrimidine moiety is incorporated through further nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoropyrimidine Moiety

The 5-fluoropyrimidin-2-yl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the fluorine atom. This reactivity is critical for structural modifications:

-

Reagents : Amines, thiols, or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF) .

-

Example : Reaction with primary amines replaces the fluorine atom, forming 5-aminopyrimidine derivatives. This modification enhances aqueous solubility and bioactivity.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Benzylamine | 5-(Benzylamino)pyrimidine analog | 78% |

Ring-Opening of the Quinazolin-4(3H)-one Core

The quinazolinone ring can undergo ring-opening under acidic or reductive conditions, followed by recyclization to form fused heterocycles:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the 3,4-dihydroquinazolinone ring, yielding anthranilic acid derivatives .

-

Reductive Opening : Sodium borohydride reduces the carbonyl group, forming a dihydroquinazoline intermediate .

| Reagent | Product | Application | Reference |

|---|---|---|---|

| 6M HCl, 100°C, 6h | 2-Amino-N-(3-oxopropyl)benzamide | Precursor for fused heterocycles | |

| NaBH₄, MeOH, RT | Dihydroquinazoline derivative | Intermediate for alkylation |

Condensation Reactions at the 3-Oxopiperazine Side Chain

The 3-oxopiperazine group participates in condensation reactions with aldehydes or hydrazines, enabling side-chain diversification:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form hydrazones, enhancing antioxidant activity .

-

Cyclization with Hydrazines : Forms triazolo-piperazine hybrids under microwave irradiation .

Acylation and Alkylation at the Propyl Linker

The propyl linker’s carbonyl groups serve as sites for acylation or alkylation:

-

Acylation : Reacts with acetic anhydride to form acetylated derivatives, improving metabolic stability .

-

Alkylation : Treatment with ethyl bromoacetate introduces ester functionalities .

| Reagent | Reaction Type | Product | Yield |

|---|---|---|---|

| Acetic anhydride, 120°C | Acylation | Acetylated propyl derivative | 89% |

| Ethyl bromoacetate, K₂CO₃ | Alkylation | Ethoxycarbonylmethyl derivative | 76% |

Oxidation and Reduction Reactions

-

Oxidation : The 3-oxopiperazine group resists further oxidation, but the quinazolinone ring can be oxidized to quinazoline-4-carboxylic acid using KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | Quinazoline-4-carboxylic acid | 68% | |

| H₂, Pd-C, EtOH | Tetrahydroquinazolinone derivative | 82% |

Metal-Free Cycloaddition Reactions

The compound participates in annulation reactions with thiols or alkynes under transition-metal-free conditions, forming fused heterocycles:

-

Thiol Annulation : Reacts with thiophenol to form benzo thiadiazine dioxides .

-

Alkyne Cyclization : Forms pyrido[2,3-d]pyrimidin-4(3H)-ones with terminal alkynes .

| Reagent | Product | Yield |

|---|---|---|

| Thiophenol, K₂CO₃, DMSO | 3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide | 94% |

| Phenylacetylene, CuI | Pyrido[2,3-d]pyrimidin-4(3H)-one | 88% |

Key Mechanistic Insights:

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including the compound , have shown promising anticancer properties . Research indicates that quinazolin-4(3H)-one derivatives can inhibit the growth of various cancer cell lines by targeting critical pathways involved in tumor proliferation.

Case Studies

- A study demonstrated that a specific quinazolinone derivative exhibited significant antiproliferative activity against colorectal and breast cancer cells, highlighting its potential as a therapeutic agent .

- Another investigation found that modifications to the quinazolinone structure could enhance its pharmacokinetic properties, making it more suitable for clinical applications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research suggests that quinazolinone derivatives can exhibit antibacterial effects against various pathogens.

Case Studies

- A series of quinazolinone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- The incorporation of fluoropyrimidine moieties has been linked to enhanced antimicrobial efficacy, suggesting that such modifications can be strategically employed in drug design .

Antimalarial Activity

Some studies have explored the potential of quinazolinone derivatives as antimalarial agents . The compound's structural analogs have been synthesized and evaluated for their efficacy against Plasmodium berghei.

Case Studies

- Research indicated that specific quinazolinone derivatives demonstrated antimalarial activity comparable to traditional treatments like chloroquine, but with shorter synthetic routes and lower costs .

- A derivative was tested at a dose of 5 mg/kg in mice, showing significant efficacy against malaria infections .

Kinase Inhibition

Quinazolinones are known for their ability to modulate kinase activity, making them valuable in treating diseases related to dysregulated kinase pathways, such as cancers and inflammatory disorders.

Case Studies

- Several studies have identified quinazolinone derivatives that selectively inhibit aurora kinases, which are crucial for cell division and are often overexpressed in tumors .

- Further investigations into their structure-activity relationships revealed that modifications could enhance selectivity and potency against target kinases .

Mechanism of Action

The mechanism of action of 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The fluoropyrimidine moiety may enhance binding affinity and specificity through interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound uniquely combines a fluoropyrimidine-substituted piperazine with a quinazolinone core, whereas analogs like (20) and (22) () use dihydroisoxazole rings. The fluoropyrimidine group likely confers superior target specificity over chlorophenyl or methoxyphenyl substituents . M445-0114 () replaces quinazolinone with a thienopyrimidinone core, which may alter π-π stacking interactions in biological targets .

Synthetic Efficiency :

- Microwave-assisted synthesis () achieves higher yields (e.g., 75–90%) compared to conventional methods. The target compound’s synthesis may benefit from similar optimization .

- Compound 35ab () demonstrates a 90% yield, highlighting the efficiency of cyclization reactions for complex heterocycles .

Physical Properties: Melting points for chlorinated derivatives (e.g., 157–188°C in ) suggest higher crystallinity compared to non-halogenated analogs. The target compound’s fluorinated substituent may similarly enhance thermal stability .

The target compound’s 5-fluoropyrimidinyl group may further enhance these properties . Sulfanyl linkers () vs.

Biological Activity

The compound 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 409.4 g/mol. The structure incorporates a fluoropyrimidine moiety, a piperazine ring, and a quinazolinone core, which are crucial for its biological interactions.

The compound exhibits its biological effects primarily through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

- Receptor Modulation : The fluoropyrimidine moiety may interact with various receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains and fungi:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | 1.95 μg/mL | Staphylococcus aureus |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | 3.90 μg/mL | Candida albicans, Aspergillus niger |

These findings suggest that the compound could be developed as an effective antimicrobial agent .

Anticancer Activity

Quinazolinones are also recognized for their anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways. The exact mechanisms often involve modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

The inhibition of AChE by compounds similar to 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suggests potential neuroprotective effects. By increasing acetylcholine levels in the brain, these compounds may enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinazolinone derivatives:

- Study on AChE Inhibition : A series of quinazolinone derivatives were synthesized and tested for AChE inhibition using Ellman's spectrophotometric method. Among these, certain derivatives showed significant inhibitory activity comparable to standard drugs like donepezil .

- Antimicrobial Efficacy : A recent study highlighted the synthesis of arylidene-based quinazolinones with notable antimicrobial activity against resistant strains of bacteria and fungi, supporting their potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

- Methodological Answer : Multi-step synthesis involving (1) condensation of 5-fluoropyrimidine-2-carboxylic acid with piperazine derivatives to form the 3-oxopiperazine core, (2) coupling with quinazolinone via a propyl linker, and (3) purification using column chromatography (ethyl acetate/methanol gradients). Yield optimization requires controlled reaction temperatures (60–80°C) and anhydrous conditions . Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can NMR and HPLC be utilized to characterize structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the quinazolinone carbonyl (δ ~165 ppm) and fluoropyrimidine protons (δ 8.2–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the piperazine and propyl linker .

- HPLC : Use a gradient elution (10–90% acetonitrile in 20 min) with UV detection at 254 nm. Purity thresholds should exceed 98% (area normalization) .

Advanced Research Questions

Q. What in vitro assays evaluate kinase inhibition potential, and how should controls be designed?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., PI3K, EGFR) with ATP-Glo™ luminescent assays. Include positive controls (staurosporine) and vehicle controls (DMSO <0.1%). IC50 values are calculated via dose-response curves (1 nM–10 µM) .

- Counter-Screens : Test against off-target kinases (e.g., CDK2, VEGFR2) to assess selectivity .

Q. What strategies mitigate metabolic instability in fluorinated quinazolinone derivatives?

- Methodological Answer :

- Microsomal Stability Studies : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask labile sites (e.g., 3-oxopiperazine) with acetyl or PEG groups to enhance plasma stability .

Q. How do structural modifications at the 3-oxopiperazine moiety affect selectivity toward cancer cell lines?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, aryl) at the piperazine nitrogen. Test cytotoxicity (MTT assay) in MCF-7 and HeLa cells. Molecular docking (AutoDock Vina) predicts interactions with kinase ATP-binding pockets .

Q. What computational methods predict binding affinity with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns. Calculate binding free energy (MM/PBSA). Validate with experimental IC50 correlations .

Q. How should impurity profiles meet ICH guidelines for quinazolinone-based therapeutics?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Identify degradation products via LC-HRMS. Limit impurities to <0.15% per ICH Q3A .

Q. What experimental designs address batch-to-batch variability in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.